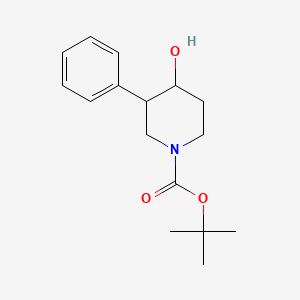

tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate

Overview

Description

Tert-Butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate is a useful research compound. Its molecular formula is C16H23NO3 and its molecular weight is 277.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Tert-butyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate is a chemical compound that has garnered attention for its potential biological activities. Its molecular formula is , with a molecular weight of approximately 275.35 g/mol. This compound is structurally characterized by a piperidine ring, which is a common motif in various bioactive molecules.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. It has been reported to exhibit dual inhibitory effects on β-secretase and acetylcholinesterase , which are crucial in the context of neurodegenerative diseases like Alzheimer's disease. These activities contribute to its potential in preventing amyloid-beta peptide aggregation and subsequent fibril formation, which are hallmarks of Alzheimer's pathology .

In Vitro Studies

In vitro studies have demonstrated that this compound can protect astrocytes from amyloid-beta-induced toxicity. For instance, when astrocytes were exposed to amyloid-beta 1-42, the presence of this compound improved cell viability significantly, suggesting a protective role against oxidative stress and inflammatory responses induced by amyloid-beta . The compound's ability to reduce tumor necrosis factor-alpha (TNF-α) production further supports its potential neuroprotective effects.

In Vivo Studies

In vivo experiments have also been conducted to assess the efficacy of this compound. In a scopolamine-induced model of cognitive impairment in rats, the compound showed moderate protective effects against oxidative stress, as evidenced by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation . However, the results indicated that while it provided some protection, it was not as effective as established treatments like galantamine.

Summary of Biological Activities

Neuroprotection in Alzheimer's Disease Models

One notable study investigated the neuroprotective effects of this compound in an Alzheimer's disease model. The compound was administered alongside amyloid-beta peptides to observe its impact on astrocyte viability and inflammatory markers. Results indicated that while there was an increase in cell viability compared to untreated controls, the effect was modest and highlighted the need for further optimization of dosage and formulation for enhanced bioavailability in the brain .

Comparative Studies with Established Treatments

A comparative analysis with galantamine revealed that although this compound exhibited similar mechanisms of action, its overall efficacy in vivo was lower. This underscores the importance of understanding pharmacokinetics and bioavailability when considering new therapeutic agents for neurodegenerative diseases .

Properties

IUPAC Name |

tert-butyl 4-hydroxy-3-phenylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(11-17)12-7-5-4-6-8-12/h4-8,13-14,18H,9-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISTZHMQLVYZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185803 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632352-57-9 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=632352-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-3-phenyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.